Cholesterol 24-hydroxylase-IN-1

Description

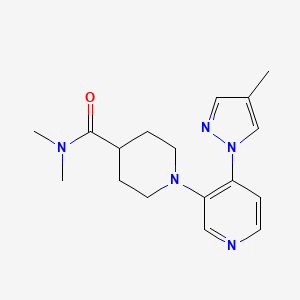

Structure

3D Structure

Properties

Molecular Formula |

C17H23N5O |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N,N-dimethyl-1-[4-(4-methylpyrazol-1-yl)-3-pyridinyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C17H23N5O/c1-13-10-19-22(12-13)15-4-7-18-11-16(15)21-8-5-14(6-9-21)17(23)20(2)3/h4,7,10-12,14H,5-6,8-9H2,1-3H3 |

InChI Key |

MYSVNUHQXQZBQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=NC=C2)N3CCC(CC3)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Soticlestat (Cholesterol 24-hydroxylase-IN-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soticlestat (formerly known as TAK-935/OV935), a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), represents a novel therapeutic approach for neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy. This technical guide provides a comprehensive overview of the core mechanism of action of soticlestat, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Soticlestat's primary mechanism involves the inhibition of CH24H, a brain-specific enzyme, leading to a reduction in the neuroactive metabolite 24S-hydroxycholesterol (24HC). This reduction is believed to modulate glutamatergic neurotransmission and neuroinflammation, thereby exerting its anticonvulsive effects.

Core Mechanism of Action

Soticlestat is a first-in-class, selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1).[1][2][3] CH24H is predominantly expressed in the brain and plays a crucial role in cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC).[3][4] The inhibition of CH24H by soticlestat leads to a significant reduction in the levels of 24HC in the brain.[5]

The therapeutic effects of soticlestat are primarily attributed to the downstream consequences of reduced 24HC levels. 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic signaling.[3][4][6][7] By lowering 24HC, soticlestat is proposed to reduce NMDA receptor-mediated neuronal hyperexcitability, which is a hallmark of seizure activity.[6][8]

Furthermore, preclinical studies suggest that soticlestat's mechanism may also involve:

-

Preservation of Astrocyte Function: By inhibiting the conversion of membrane cholesterol to 24HC, soticlestat may help maintain the integrity of cholesterol-rich lipid rafts in astrocytes. These lipid rafts are important for the function of excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft. Enhanced glutamate reuptake would further dampen neuronal hyperexcitability.[6][8]

-

Anti-inflammatory Effects: A correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) has been observed in the hippocampus of soticlestat-treated mice.[6][8] This suggests a potential role for soticlestat in mitigating neuroinflammation associated with epilepsy.

Quantitative Data

The following tables summarize the key quantitative data for soticlestat from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Soticlestat

| Parameter | Value | Species | Reference |

| IC50 (CH24H) | 4.5 nM | Human | [9] |

| IC50 (CH24H) | 7.4 nM | Human |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Soticlestat in Humans (Phase 1, Healthy Volunteers)

| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Plasma 24HC Reduction (at steady state) | Reference |

| 100 mg QD | - | 0.33 - 0.5 | ~4 | -46.8% | [10][11] |

| 400 mg QD | - | 0.33 - 0.5 | ~4 | -62.7% | [10][11] |

| Single 15 mg | 43.5 | 0.25 - 0.52 | 0.82 - 7.16 | Dose-dependent decrease | [12][13] |

| Single 1350 mg | 7950 | 0.25 - 0.52 | 0.82 - 7.16 | Dose-dependent decrease | [12][13] |

Table 3: Clinical Efficacy of Soticlestat in Patients with Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS)

| Study | Population | Primary Endpoint | Result | p-value | Reference |

| ELEKTRA (Phase 2) | DS and LGS (combined) | Seizure Frequency Reduction | Statistically significant reduction | 0.002 | [14][15] |

| ELEKTRA (Phase 2) | DS cohort | Convulsive Seizure Frequency Reduction | Statistically significant reduction | 0.0007 | [14][16] |

| SKYLINE (Phase 3) | Refractory DS | Convulsive Seizure Frequency Reduction | Narrowly missed primary endpoint | 0.06 | [14][16][17][18] |

| SKYWAY (Phase 3) | Refractory LGS | Major Motor Drop Seizure Frequency Reduction | Did not meet primary endpoint | 0.785 | [17][19] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of soticlestat.

3.1. In Vitro CH24H Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of soticlestat against human CH24H.

-

Methodology:

-

Recombinant human CH24H enzyme is incubated with varying concentrations of soticlestat.

-

The substrate, cholesterol, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of the product, 24S-hydroxycholesterol, is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC/MS/MS).

-

The percentage of inhibition at each soticlestat concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

-

3.2. Measurement of 24S-Hydroxycholesterol Levels in Brain and Plasma

-

Objective: To assess the in vivo target engagement and pharmacodynamic effect of soticlestat.

-

Methodology:

-

Sample Collection: Brain tissue and plasma samples are collected from animals or human subjects at specified time points following soticlestat administration.

-

Sample Preparation: Brain tissue is homogenized, and both brain homogenates and plasma samples undergo a lipid extraction procedure.

-

Quantification: The concentration of 24HC in the extracted samples is measured using a validated analytical method, typically a competitive enzyme immunoassay (EIA) kit or LC/MS/MS for higher sensitivity and specificity.

-

Data Analysis: The 24HC levels in the soticlestat-treated groups are compared to those in the vehicle-treated control group to determine the percentage of reduction.

-

3.3. Animal Models of Epilepsy

-

Objective: To evaluate the anticonvulsive efficacy of soticlestat in vivo.

-

Models:

-

Pentylenetetrazol (PTZ) Kindling Model: This model assesses the effect of a compound on the development of seizure susceptibility. Animals are repeatedly administered a sub-convulsive dose of PTZ, leading to a progressive increase in seizure severity. Soticlestat is administered prior to each PTZ injection, and its effect on the rate of kindling and seizure scores is evaluated.[20][21]

-

Dravet Syndrome Mouse Models (e.g., Scn1a+/- mice): These genetic models mimic the human condition. Soticlestat's efficacy is assessed by measuring its impact on spontaneous seizure frequency, survival rates, and the threshold for hyperthermia-induced seizures.[5]

-

-

General Protocol:

-

Animals are randomized to receive either soticlestat at various doses or a vehicle control.

-

The drug is administered via a clinically relevant route (e.g., oral gavage).

-

Seizure activity is monitored and scored using established behavioral scales (e.g., the Racine scale).

-

At the end of the study, brain and plasma samples may be collected for pharmacokinetic and pharmacodynamic analysis.

-

3.4. Human Clinical Trials

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of soticlestat in healthy volunteers and patients with epilepsy.

-

Methodology:

-

Phase 1: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics across a range of single and multiple ascending doses.[10][12][13] Pharmacodynamic markers like plasma 24HC levels are also measured.

-

Phase 2: Randomized, double-blind, placebo-controlled studies in a target patient population (e.g., Dravet syndrome, Lennox-Gastaut syndrome) to obtain preliminary evidence of efficacy and further evaluate safety.[14][15][16]

-

Phase 3: Large-scale, pivotal, randomized, double-blind, placebo-controlled trials to confirm the efficacy and safety of soticlestat in the target patient populations.[14][16][17][18][19]

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Soticlestat's Mechanism of Action

Caption: Proposed mechanism of action of soticlestat.

4.2. Experimental Workflow for Soticlestat Development

Caption: A simplified workflow for the development of soticlestat.

References

- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome | Financial Post [financialpost.com]

- 4. Ovid Therapeutics Inc. - Long-term Safety & Efficacy Findings from Soticlestat Open Label Extension Study Presented by Takeda at American Academy of Neurology Annual Meeting [investors.ovidrx.com]

- 5. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]

- 7. Safety, tolerability, pharmacokinetics, pharmacodynamics, bioavailability and food effect of single doses of soticlestat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s201.q4cdn.com [s201.q4cdn.com]

- 13. Safety, tolerability, pharmacokinetics, pharmacodynamics, bioavailability and food effect of single doses of soticlestat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. takeda.com [takeda.com]

- 15. Ovid Therapeutics Inc. - Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome [investors.ovidrx.com]

- 16. neurologylive.com [neurologylive.com]

- 17. Soticlestat Fails to Meet Primary Endpoints in Phase III Trials for Dravet and Lennox-Gastaut Syndromes [trial.medpath.com]

- 18. Ovid Therapeutics Inc. - Ovid Therapeutics Reports on Takeda’s Announcement of Phase 3 Topline Study Results for Soticlestat [investors.ovidrx.com]

- 19. soticlestat vs placebo as adjunctive therapy for lennox-gastaut syndrome: results from the phase 3, randomized skyway clinical trial [aesnet.org]

- 20. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cholesterol 24-Hydroxylase-IN-1 (Soticlestat/TAK-935) and its Target Enzyme CYP46A1

This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase-IN-1, also known as soticlestat or TAK-935, a potent and selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CYP46A1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating brain cholesterol metabolism.

Introduction to CYP46A1 and Brain Cholesterol Homeostasis

Cholesterol 24-hydroxylase, encoded by the CYP46A1 gene, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2][3] It plays a critical role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24HC).[1][3] This hydroxylation reaction increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the central nervous system.[3] The activity of CYP46A1 is a key determinant of cholesterol turnover in the brain.[4]

Dysregulation of brain cholesterol metabolism and altered CYP46A1 activity have been implicated in various neurological and neurodegenerative disorders.[5][6] The product of CYP46A1 activity, 24HC, is not merely a catabolite but also a bioactive molecule that acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[7][8] This modulation of NMDA receptors by 24HC can contribute to neuronal hyperexcitability, a hallmark of conditions like epilepsy.[1][2]

Cholesterol 24-hydroxylase-IN-1 (Soticlestat/TAK-935)

Cholesterol 24-hydroxylase-IN-1 (soticlestat, TAK-935) is a first-in-class, potent, and highly selective inhibitor of CYP46A1.[2][9] It was developed through a structure-based drug design approach to specifically target the active site of the CYP46A1 enzyme.[2] Soticlestat is orally bioavailable and brain-penetrant, making it a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability.[2][8]

Quantitative Data

The following tables summarize the key quantitative data for soticlestat (TAK-935).

Table 1: In Vitro Activity of Soticlestat

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 7.4 nM | Human | Recombinant CYP46A1, measuring conversion of cholesterol to 24HC | [2] |

Table 2: Preclinical Pharmacokinetics of Soticlestat in Mice (Single Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Brain Penetration (Brain/Plasma Ratio) | Reference |

| 10 | ~30 ng/g (brain) | - | - | - | [10] |

| 30 | ~100 ng/g (brain) | - | - | - | [10] |

Table 3: Human Pharmacokinetics of Soticlestat (Single Oral Dose, Healthy Volunteers)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) | Reference |

| 15 | 43.5 | 0.25 - 0.52 | 0.82 - 7.16 | 23.3 | [3][8] |

| 1350 | 7950 | 0.25 - 0.52 | 0.82 - 7.16 | 13,500 | [3][8] |

Mechanism of Action

Soticlestat exerts its therapeutic effects by directly inhibiting the enzymatic activity of CYP46A1. This inhibition leads to a reduction in the levels of 24S-hydroxycholesterol (24HC) in the brain.[1][2] The decrease in 24HC has several downstream consequences that contribute to the modulation of neuronal excitability:

-

Reduced NMDA Receptor Potentiation: As a positive allosteric modulator of NMDA receptors, a decrease in 24HC levels leads to reduced glutamatergic signaling, thereby dampening neuronal hyperexcitability.[1][7]

-

Preservation of Glutamate Transporter Function: Inhibition of CYP46A1 preserves cholesterol levels in the lipid rafts of astrocyte cell membranes.[1][5] This is important for the proper function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[1][5] By maintaining EAAT2 function, soticlestat helps to prevent the buildup of excess glutamate, a key factor in excitotoxicity.[1][5]

-

Anti-inflammatory Effects: Soticlestat has been shown to reduce levels of the pro-inflammatory cytokine TNF-α in the hippocampus of mice, suggesting a potential neuroprotective and anti-inflammatory role.[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of soticlestat.

In Vitro CYP46A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of soticlestat against human CYP46A1.

Materials:

-

Recombinant human CYP46A1 enzyme

-

[14C]-labeled cholesterol (substrate)

-

Soticlestat (test compound)

-

Cell lysate from cells expressing CYP46A1

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the CYP46A1-expressing cell lysate.

-

Add varying concentrations of soticlestat to the reaction mixture.

-

Initiate the enzymatic reaction by adding [14C]-cholesterol.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and extract the lipid-soluble components.

-

Separate the product, [14C]-24S-hydroxycholesterol, from the substrate, [14C]-cholesterol, using thin-layer chromatography (TLC).

-

Quantify the amount of [14C]-24S-hydroxycholesterol produced using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of soticlestat relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Dravet Syndrome Mouse Model (Hyperthermia-Induced Seizure Model)

Objective: To evaluate the efficacy of soticlestat in a mouse model of Dravet syndrome by assessing its ability to protect against hyperthermia-induced seizures.

Animal Model:

-

Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene and exhibit a phenotype that recapitulates key features of Dravet syndrome, including susceptibility to temperature-sensitive seizures.[4]

Protocol:

-

Administer soticlestat or vehicle to Scn1a+/- mice. In one study, soticlestat was formulated in the chow at 0.02% and provided ad libitum for 7 days.[4][8]

-

Place individual mice in a transparent, ventilated chamber.

-

Gradually increase the ambient temperature of the chamber by blowing in hot air.[3]

-

Continuously monitor the core body temperature of the mice and observe for the onset of a generalized tonic-clonic seizure.[3]

-

Record the temperature at which the seizure occurs (seizure threshold temperature).

-

Compare the seizure threshold temperatures between the soticlestat-treated and vehicle-treated groups to determine the protective effect of the compound.[3][4]

Mandatory Visualizations

Signaling Pathway of Soticlestat's Mechanism of Action

Caption: Mechanism of action of soticlestat in modulating neuronal excitability.

Experimental Workflow: Discovery and Optimization of Soticlestat

Caption: Workflow for the discovery and optimization of soticlestat.

References

- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dravetsyndromenews.com [dravetsyndromenews.com]

- 4. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased expression of cholesterol 24S-hydroxylase results in disruption of glial glutamate transporter EAAT2 association with lipid rafts: a potential role in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s201.q4cdn.com [s201.q4cdn.com]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of excitatory amino acid transporters, especially EAAT2, with cholesterol-rich lipid raft microdomains: importance for excitatory amino acid transporter localization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Cholesterol 24-Hydroxylase-IN-1 in Brain Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol homeostasis in the central nervous system is critical for neuronal function, and its dysregulation is implicated in various neurodegenerative disorders. The primary enzyme responsible for cholesterol elimination from the brain is Cholesterol 24-hydroxylase (CYP46A1), which converts cholesterol to 24S-hydroxycholesterol (24HC), a more soluble oxysterol that can cross the blood-brain barrier. Inhibition of CYP46A1 presents a therapeutic strategy to modulate brain cholesterol levels. This technical guide provides an in-depth overview of "Cholesterol 24-hydroxylase-IN-1," a potent and selective inhibitor of CYP46A1. We will detail its biochemical properties, the experimental methodologies used for its characterization, and its role in the broader context of brain cholesterol metabolism.

Introduction to Brain Cholesterol Homeostasis and CYP46A1

The brain contains the highest concentration of cholesterol in the body, where it is a vital component of cell membranes, myelin sheaths, and is essential for synaptogenesis and synaptic plasticity. Unlike peripheral tissues, the brain's cholesterol pool is largely synthesized in situ and is isolated from the systemic circulation by the blood-brain barrier.

The maintenance of brain cholesterol homeostasis is a delicate balance between synthesis, transport, and catabolism. The primary pathway for cholesterol removal from the brain is initiated by the enzyme Cholesterol 24-hydroxylase, encoded by the CYP46A1 gene.[1][2] This cytochrome P450 enzyme, predominantly expressed in neurons, catalyzes the hydroxylation of cholesterol at the 24-position to form 24S-hydroxycholesterol (24HC).[1][2] This modification increases the polarity of the molecule, facilitating its diffusion across the blood-brain barrier into the systemic circulation, where it is eventually metabolized by the liver.

Dysregulation of CYP46A1 activity and subsequent alterations in brain cholesterol levels have been linked to neurodegenerative diseases such as Alzheimer's disease.[3][4][5] Inhibition of CYP46A1 leads to an accumulation of cholesterol in neurons, which can trigger a cascade of detrimental events including the production of amyloid-β peptides and hyperphosphorylation of tau protein.[5] Conversely, modulation of CYP46A1 activity is being explored as a potential therapeutic avenue for various neurological disorders.

Cholesterol 24-hydroxylase-IN-1: A Potent and Selective Inhibitor

"Cholesterol 24-hydroxylase-IN-1" (also referred to as compound 17 in its discovery publication) is a novel, potent, and highly selective inhibitor of CYP46A1.[2] It is an orally active compound capable of crossing the blood-brain barrier, making it a valuable tool for studying the effects of CYP46A1 inhibition in the central nervous system.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1613480-70-8 |

| Molecular Formula | C17H23N5O |

| Molecular Weight | 313.40 g/mol |

In Vitro Potency and Selectivity

The inhibitory activity of Cholesterol 24-hydroxylase-IN-1 was determined against human CYP46A1. The selectivity was assessed against other major human cytochrome P450 enzymes.

| Parameter | Value | Reference |

| IC50 (CYP46A1) | 8.5 nM | [2][3][5][6] |

| CYP3A4 Inhibition | 21% at 10 µM | [2] |

Experimental Protocols

The following sections detail the key experimental methodologies used in the characterization of Cholesterol 24-hydroxylase-IN-1, as described by Kajita et al. (2022).

Recombinant Human CYP46A1 Expression and Purification

-

Expression System: Escherichia coli

-

Procedure: A truncated form of human CYP46A1 (residues 38-500) with an N-terminal modification was co-expressed with a chaperone system.

-

Purification: The expressed protein was purified from the cell lysate using a combination of chromatography techniques, including Ni-NTA affinity chromatography, to obtain a highly pure and active enzyme preparation.

In Vitro CYP46A1 Inhibition Assay

-

Enzyme: Recombinant human CYP46A1

-

Substrate: Cholesterol

-

Detection Method: The conversion of cholesterol to 24S-hydroxycholesterol is monitored. The inhibitory effect of Cholesterol 24-hydroxylase-IN-1 is determined by measuring the reduction in product formation in the presence of the inhibitor.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Mice

-

Animal Model: Male C57BL/6J mice

-

Administration: Cholesterol 24-hydroxylase-IN-1 was administered orally.

-

Endpoint: The levels of 24S-hydroxycholesterol in the brain were measured at a specified time point after administration.

-

Analysis: Brain tissue was homogenized, and the levels of 24S-hydroxycholesterol were quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The reduction in brain 24HC levels in treated mice compared to vehicle-treated controls demonstrates the in vivo target engagement of the inhibitor. An oral dose of 30 mg/kg of compound 17 resulted in a 26% reduction of 24HC levels in the mouse brain.[2]

Signaling Pathways and Biological Consequences of CYP46A1 Inhibition

Inhibition of CYP46A1 by Cholesterol 24-hydroxylase-IN-1 disrupts the primary pathway for cholesterol efflux from the brain, leading to an accumulation of cholesterol within neurons. This has several downstream consequences on cellular signaling and function.

Disruption of Cholesterol Homeostasis

The immediate effect of CYP46A1 inhibition is the elevation of neuronal cholesterol levels. This can alter the properties of cellular membranes, including lipid rafts, which are critical for the function of various membrane-associated proteins and signaling complexes.

Impact on Amyloid Precursor Protein (APP) Processing

Increased neuronal cholesterol can influence the processing of Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. Elevated cholesterol levels can promote the localization of APP and the enzymes that cleave it (β- and γ-secretases) into lipid rafts, favoring the amyloidogenic pathway and leading to increased production of amyloid-β (Aβ) peptides.

Experimental Workflow for Assessing Downstream Effects

A typical workflow to investigate the biological consequences of CYP46A1 inhibition using Cholesterol 24-hydroxylase-IN-1 would involve both in vitro and in vivo studies.

Conclusion and Future Directions

Cholesterol 24-hydroxylase-IN-1 is a valuable pharmacological tool for elucidating the role of CYP46A1 and cholesterol homeostasis in brain health and disease. Its high potency, selectivity, and ability to cross the blood-brain barrier make it suitable for a range of preclinical studies. Further research utilizing this inhibitor will be crucial for understanding the intricate mechanisms linking brain cholesterol metabolism to neurodegeneration and for the potential development of novel therapeutic strategies targeting CYP46A1. Future investigations should focus on long-term in vivo studies to assess the chronic effects of CYP46A1 inhibition and to explore its therapeutic potential in various animal models of neurological disorders.

References

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol 24-hydroxylase-IN-1|CAS 1613480-70-8|DC Chemicals [dcchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Cholesterol 24-hydroxylase-IN-1 and the Regulation of 24S-hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cholesterol 24-hydroxylase-IN-1, a potent inhibitor of the cytochrome P450 enzyme Cholesterol 24-hydroxylase (CYP46A1). The document details the critical role of CYP46A1 in brain cholesterol homeostasis through the synthesis of 24S-hydroxycholesterol (24HC) and explores the downstream signaling pathways affected by its inhibition. This guide consolidates quantitative data on various CYP46A1 inhibitors, presents detailed experimental protocols for their evaluation, and utilizes visualizations to elucidate complex biological and experimental workflows. This information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their efforts to understand and target the CYP46A1 pathway for therapeutic intervention in neurological disorders.

Introduction: The Role of CYP46A1 in Brain Cholesterol Metabolism

The brain, despite accounting for only 2% of the body's mass, contains approximately 25% of the body's total cholesterol.[1] This lipid is essential for numerous cerebral functions, including synaptogenesis, myelination, and the maintenance of cell membrane integrity. Unlike peripheral tissues, the brain's cholesterol pool is largely maintained through de novo synthesis due to the blood-brain barrier's impermeability to circulating lipoproteins.

The primary mechanism for cholesterol elimination from the central nervous system is its enzymatic conversion to the more polar oxysterol, 24S-hydroxycholesterol (24HC).[2] This critical hydroxylation reaction is catalyzed by Cholesterol 24-hydroxylase (CYP46A1), a neuron-specific cytochrome P450 enzyme localized to the endoplasmic reticulum.[1] The resulting 24HC can readily cross the blood-brain barrier and enter systemic circulation, where it is transported to the liver for further metabolism and excretion.[2] This process is fundamental to maintaining cholesterol homeostasis within the brain.

Dysregulation of CYP46A1 activity and subsequent alterations in 24HC levels have been implicated in various neurological and neurodegenerative disorders, making this enzyme a compelling target for therapeutic intervention.[3]

Cholesterol 24-hydroxylase-IN-1 and Other Modulators of CYP46A1

A number of small molecule inhibitors of CYP46A1 have been developed to probe the therapeutic potential of modulating this pathway. "Cholesterol 24-hydroxylase-IN-1" is a potent inhibitor of this enzyme. The following table summarizes the in vitro potency of Cholesterol 24-hydroxylase-IN-1 and other notable CYP46A1 inhibitors.

| Compound Name | Target | IC50 (nM) | Assay Substrate | Source |

| Cholesterol 24-hydroxylase-IN-1 | CYP46A1 | 8.5 | Not Specified | MedChemExpress |

| Cholesterol 24-hydroxylase-IN-2 | CYP46A1 | 5.4 | Not Specified | MedChemExpress |

| Soticlestat (TAK-935) | CYP46A1 | 7.4 | Not Specified | [4] |

| Compound 1 | CYP46A1 | 26 | Testosterone | [5] |

| Compound 1 | CYP46A1 | 22 | Cholesterol | [5] |

| Compound 2 | CYP46A1 | 37 | Testosterone | [5] |

| Compound 2 | CYP46A1 | 32 | Cholesterol | [5] |

| Voriconazole | CYP46A1 | 35,900 | Testosterone | [5] |

| Voriconazole | CYP46A1 | 12,200 | Cholesterol | [5] |

Regulation of 24S-hydroxycholesterol and Downstream Signaling

The product of CYP46A1 activity, 24S-hydroxycholesterol, is not merely a catabolic byproduct but also a signaling molecule that influences several downstream pathways.

Liver X Receptor (LXR) Activation

24S-hydroxycholesterol is a known agonist of Liver X Receptors (LXRs), which are nuclear receptors that function as transcription factors.[6] Activation of LXRs in the brain, particularly in astrocytes, leads to the increased expression of genes involved in cholesterol transport and efflux, such as Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1. This mechanism provides a feedback loop for the regulation of cholesterol homeostasis.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors are master regulators of cholesterol biosynthesis. Elevated levels of oxysterols, including 24HC, can suppress the processing and activation of SREBPs, thereby downregulating the expression of genes involved in de novo cholesterol synthesis. This represents a key negative feedback mechanism to prevent excessive cholesterol production in the brain.

The following diagram illustrates the central role of CYP46A1 in brain cholesterol homeostasis and the subsequent regulation of LXR and SREBP pathways by its product, 24S-hydroxycholesterol.

References

- 1. Neuronal Expression and Subcellular Localization of Cholesterol 24-Hydroxylase in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. CYP46A1 inhibition, brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s201.q4cdn.com [s201.q4cdn.com]

- 5. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

"Cholesterol 24-hydroxylase-IN-1" blood-brain barrier permeability

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Cholesterol 24-Hydroxylase (CH24H) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the blood-brain barrier (BBB) permeability of novel inhibitors targeting Cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. Given the central role of CH24H in neurological processes, ensuring that its inhibitors can reach their intended target within the central nervous system (CNS) is a critical step in the drug development pipeline.

Cholesterol 24-Hydroxylase (CYP46A1) and the Imperative of CNS Penetration

Cholesterol 24-hydroxylase, also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2][3] It plays a crucial role in maintaining cholesterol homeostasis in the CNS by converting cholesterol into 24S-hydroxycholesterol (24S-HC).[4][5][6] This hydroxylation increases the polarity of the molecule, facilitating its removal from the brain across the BBB.[4][6] The brain relies on this pathway for the majority of its cholesterol turnover.[2][7]

Dysregulation of CH24H activity has been implicated in several neurodegenerative disorders, including Alzheimer's disease.[3][4] As such, inhibitors of CH24H are being investigated as potential therapeutics. For an inhibitor of a CNS-specific target like CH24H to be effective, it must be capable of crossing the highly selective blood-brain barrier. Therefore, a thorough assessment of BBB permeability is a cornerstone of the preclinical development of any CH24H inhibitor.

Signaling Pathway of Brain Cholesterol Efflux

Caption: Cholesterol Efflux Pathway Mediated by CH24H in the Brain.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of a CH24H inhibitor's ability to penetrate the CNS.

In Vitro Models

In vitro models provide a high-throughput and cost-effective initial screening of BBB permeability.[8][9] These models typically utilize a monolayer of brain endothelial cells cultured on a porous membrane to mimic the BBB.[8]

Detailed Protocol: Transwell Assay

-

Cell Culture:

-

Primary brain microvascular endothelial cells (BMECs) or immortalized cell lines are cultured on the apical side of a Transwell insert, which contains a microporous membrane.[8]

-

To better mimic the in vivo environment, co-culture models with astrocytes and pericytes on the basolateral side are often employed, as these cells are crucial for inducing and maintaining the barrier properties of BMECs.[9][10]

-

-

Barrier Integrity Assessment:

-

Before the permeability assay, the integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). Higher TEER values are indicative of tighter junctions between the cells.[11]

-

The passage of a molecule known to have low BBB permeability, such as sucrose or inulin, can also be measured to assess barrier function.

-

-

Permeability Assay:

-

The CH24H inhibitor is added to the apical (blood side) chamber.

-

At various time points, samples are collected from the basolateral (brain side) chamber.

-

The concentration of the inhibitor in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Calculation of Apparent Permeability (Papp):

-

The Papp value (in cm/s) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

-

In Vivo Models

In vivo studies in animal models, typically rodents, are the gold standard for confirming BBB permeability and determining the pharmacokinetic profile of a CH24H inhibitor within the CNS.[12][13]

Detailed Protocol: Brain-to-Plasma Concentration Ratio (Kp) in Mice

-

Animal Dosing:

-

A cohort of mice is administered the CH24H inhibitor via a relevant route, such as intravenous (IV) or oral (PO) administration.

-

-

Sample Collection:

-

At predetermined time points after dosing, animals are anesthetized.

-

Blood samples are collected via cardiac puncture.

-

To remove the blood from the brain vasculature, which would otherwise contaminate the brain tissue sample, the animals are transcardially perfused with saline.[12][13] The quality of perfusion can be assessed by the pale appearance of the liver and kidneys.[13]

-

-

Tissue Processing:

-

The brain is harvested, and one hemisphere can be used for quantitative analysis while the other can be used for histological examination.[13]

-

The brain tissue is homogenized.

-

Plasma is separated from the blood sample by centrifugation.

-

-

Quantification:

-

The concentration of the CH24H inhibitor in the brain homogenate and plasma is determined using LC-MS/MS.

-

-

Calculation of Brain-to-Plasma Ratio (Kp):

-

Kp = Cbrain / Cplasma

-

Where Cbrain is the concentration of the inhibitor in the brain and Cplasma is the concentration in the plasma.

-

A more advanced metric, the unbound brain-to-plasma ratio (Kp,uu), which accounts for the unbound fraction of the drug in both compartments, is often calculated to provide a more accurate measure of the drug's ability to cross the BBB and engage its target.

Data Presentation

Quantitative data from BBB permeability studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

| Parameter | Description | Typical Units | Significance |

| Papp (in vitro) | Apparent permeability coefficient from Transwell assays. | 10-6 cm/s | Indicates the rate of passive diffusion across the cell monolayer. Higher values suggest better permeability. |

| Efflux Ratio | Ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. | Unitless | A ratio > 2 suggests the compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it out of the brain. |

| Kp (in vivo) | The ratio of the total concentration of the compound in the brain to that in the plasma at steady-state. | Unitless | Provides an overall measure of brain penetration. |

| Kp,uu (in vivo) | The ratio of the unbound concentration of the compound in the brain to the unbound concentration in the plasma. | Unitless | Considered the most accurate predictor of target engagement in the CNS, as only the unbound drug is pharmacologically active. A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry. |

| AUCbrain / AUCplasma | The ratio of the area under the concentration-time curve for the brain to that for the plasma. | Unitless | Reflects the overall exposure of the brain to the compound relative to the systemic circulation over time. |

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Transwell Assay

Caption: Workflow for assessing BBB permeability using an in vitro Transwell model.

Experimental Workflow for In Vivo Brain Penetration Study

Caption: Workflow for determining the brain-to-plasma ratio (Kp) in an animal model.

Logical Relationship of Blood-Brain Barrier Transport

Caption: Key transport mechanisms governing a drug's concentration in the brain.

Conclusion

The successful development of a Cholesterol 24-hydroxylase inhibitor for the treatment of neurological disorders is contingent upon its ability to effectively cross the blood-brain barrier and achieve therapeutic concentrations in the brain. A systematic evaluation, beginning with high-throughput in vitro models and progressing to definitive in vivo studies, is paramount. By employing the detailed protocols and data analysis frameworks outlined in this guide, researchers can robustly characterize the CNS permeability of novel CH24H inhibitors, thereby facilitating the identification of promising candidates for clinical development.

References

- 1. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol metabolism in the brain: importance of 24S-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]

The Role of Cholesterol 24-Hydroxylase-IN-1 in Neurodegeneration Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a pivotal role in cholesterol homeostasis within the central nervous system (CNS).[1][2][3] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC), a more soluble metabolite that can cross the blood-brain barrier and enter systemic circulation for elimination.[1][3] The dysregulation of CH24H activity and the subsequent alteration in 24HC levels have been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease.[3] This has led to the development of CH24H inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of a potent CH24H inhibitor, Cholesterol 24-hydroxylase-IN-1 (CH24H-IN-1), and the closely related compound soticlestat (TAK-935/OV935), for their application in neurodegeneration research.

Core Compound Data: CH24H-IN-1 and Soticlestat

CH24H-IN-1 and soticlestat are potent and selective inhibitors of the CH24H enzyme. Their inhibitory activity and other relevant properties are summarized below.

| Property | Cholesterol 24-hydroxylase-IN-1 | Soticlestat (TAK-935) | Reference |

| Synonyms | Compound 17 | TAK-935, OV935 | N/A |

| Target | Cholesterol 24-hydroxylase (CH24H/CYP46A1) | Cholesterol 24-hydroxylase (CH24H/CYP46A1) | N/A |

| IC50 | 8.5 nM | 7.4 nM | [4] |

| Mechanism of Action | Inhibition of CH24H, leading to reduced 24HC levels in the brain. This modulates glutamatergic signaling and neuroinflammation. | Inhibition of CH24H, leading to reduced 24HC levels in the brain. This modulates glutamatergic signaling and neuroinflammation. | [5] |

| Therapeutic Potential | Neurodegenerative diseases, Epilepsy | Developmental and Epileptic Encephalopathies (Dravet Syndrome, Lennox-Gastaut Syndrome) | [6][7][8] |

Signaling Pathways

The inhibition of CH24H by compounds like CH24H-IN-1 and soticlestat initiates a cascade of downstream effects that are pertinent to neurodegeneration. The primary mechanism revolves around the reduction of 24HC, which is a positive allosteric modulator of NMDA receptors.[9][10][11][12][13] By lowering 24HC levels, these inhibitors can attenuate excessive glutamatergic signaling, a key contributor to excitotoxicity and neuronal cell death in many neurodegenerative conditions.[5] Furthermore, 24HC is a ligand for Liver X Receptors (LXRs), which regulate the expression of genes involved in cholesterol transport and inflammation.[9]

Experimental Protocols

In Vitro CH24H Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against human CH24H.[14]

1. Materials and Reagents:

-

Recombinant human CH24H enzyme (expressed in a suitable system, e.g., insect or mammalian cells)

-

[14C]-Cholesterol (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Test compound (e.g., CH24H-IN-1) dissolved in DMSO

-

Thin Layer Chromatography (TLC) plates

-

Scintillation cocktail and counter

-

Chloroform:Methanol (1:2 v/v)

2. Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the diluted compound to 3 µL of CH24H enzyme solution in assay buffer (50 mM Potassium phosphate buffer, pH 7.4, with 0.1% BSA).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate solution containing [14C]-Cholesterol (final concentration 15 µM) and NADPH (final concentration 2 mM) in assay buffer.

-

Incubate the reaction mixture for 5 hours at 37°C.

-

Terminate the reaction by adding 35 µL of chloroform:methanol (1:2 v/v).

-

Spot the organic phase onto a TLC plate and develop the chromatogram to separate cholesterol from 24-hydroxycholesterol.

-

Quantify the amount of [14C]-24-hydroxycholesterol produced using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Models of Neurodegeneration

1. Kainic Acid-Induced Excitotoxicity Model:

This model is used to study seizure-induced neuronal death and neuroinflammation.[15][16][17][18][19]

-

Animals: C57BL/6 mice or other suitable strains.

-

Reagents: Kainic acid (KA), saline, test compound (e.g., soticlestat).

-

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before KA injection.

-

Inject KA intraperitoneally (i.p.) at a dose of 10 mg/kg.[15]

-

Observe the mice for seizure activity for at least 4 hours, scoring the severity of seizures.

-

At a specified time point post-KA injection (e.g., 48 hours), euthanize the animals and collect brain tissue.[15]

-

Analyze the brain tissue for markers of neurodegeneration (e.g., Fluoro-Jade staining), neuroinflammation (e.g., cytokine levels via ELISA or qPCR), and target engagement (e.g., 24HC levels via LC-MS/MS).

-

2. Pentylenetetrazol (PTZ)-Induced Seizure Model:

This model is used to assess the anti-convulsant properties of a compound.[20][21][22][23]

-

Animals: Male Wistar rats or mice.

-

Reagents: Pentylenetetrazol (PTZ), saline, test compound.

-

Procedure:

-

Administer the test compound or vehicle.

-

After a defined pretreatment time, administer PTZ intraperitoneally at a convulsive dose (e.g., 70 mg/kg in rats).[24]

-

Immediately place the animal in an observation chamber and record the latency to the first seizure and the severity of seizures over a 30-minute period.

-

For kindling models, administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg in mice) repeatedly over several days and monitor the progression of seizure severity.[22]

-

Quantitative Data Summary

The following tables summarize key quantitative data for soticlestat from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Soticlestat in a Mouse Model of Dravet Syndrome [25]

| Parameter | Vehicle Control | Soticlestat-Treated | p-value |

| Median Daily Spontaneous Seizure Frequency | 1.4 | 0 | < 0.0001 |

| Seizure-Free Mice | 24% | 92% | N/A |

| Hyperthermia-Induced Seizure Threshold (°C) | 42.0 ± 0.4 | 42.9 ± 0.1 | < 0.04 |

Table 2: Pharmacokinetics of Single Oral Doses of Soticlestat in Healthy Subjects

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t1/2 (h) |

| 15 | 43.5 | 0.52 | 149 | 0.82 |

| 1350 | 7950 | 0.25 | 86600 | 7.16 |

Table 3: Reduction in Plasma 24HC Levels after Multiple Doses of Soticlestat in Healthy Volunteers

| Dose | Mean Reduction in 24HC at Steady State |

| 100 mg QD | 46.8% |

| 400 mg QD | 62.7% |

Conclusion

Cholesterol 24-hydroxylase inhibitors, exemplified by CH24H-IN-1 and soticlestat, represent a promising therapeutic strategy for neurodegenerative diseases and related neurological disorders. Their mechanism of action, centered on the modulation of brain cholesterol metabolism and glutamatergic signaling, offers a novel approach to combat excitotoxicity and neuroinflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this class of compounds. Further investigation into the long-term effects and broader applicability of CH24H inhibition in various neurodegenerative models is warranted.

References

- 1. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsy.com [epilepsy.com]

- 6. Efficacy, safety, and tolerability of soticlestat (TAK-935) as adjunctive therapy in pediatric patients with dravet syndrome and Lennox–Gastaut syndrome: a meta-analysis of 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmlive.com [pmlive.com]

- 8. takeda.com [takeda.com]

- 9. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 11. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stork: 24(S)-Hydroxycholesterol as a Modulator of Neuronal Signaling and Survival [storkapp.me]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kainic acid Induces production and aggregation of amyloid β-protein and memory deficits by activating inflammasomes in NLRP3- and NF-κB-stimulated pathways | Aging [aging-us.com]

- 16. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.box [2024.sci-hub.box]

- 19. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras | Journal of Neuroscience [jneurosci.org]

- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 21. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. 2.1. PTZ Model of Seizures [bio-protocol.org]

- 25. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neuronal Excitotoxicity with Cholesterol 24-Hydroxylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a range of neurological disorders. Recent research has illuminated the critical role of brain cholesterol metabolism in modulating neuronal excitability. Specifically, the enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, and its product, 24S-hydroxycholesterol (24HC), have emerged as significant players in this process.[1][2][3][4][5] This technical guide provides an in-depth overview of the core concepts and methodologies for investigating neuronal excitotoxicity through the inhibition of CH24H, with a focus on the well-characterized inhibitor, soticlestat. We will explore the underlying signaling pathways, present key quantitative data from preclinical studies, and detail relevant experimental protocols to facilitate further research in this promising therapeutic area.

Introduction: The Role of CH24H and 24S-Hydroxycholesterol in Neuronal Excitotoxicity

The brain is the most cholesterol-rich organ, and maintaining cholesterol homeostasis is vital for normal neuronal function.[3][6] The primary pathway for cholesterol elimination from the brain involves its conversion to the more soluble 24S-hydroxycholesterol (24HC) by the neuron-specific enzyme CH24H.[7][8][9][10][11] 24HC can then cross the blood-brain barrier and enter systemic circulation.[8][9]

Emerging evidence suggests a direct link between CH24H activity, 24HC levels, and neuronal excitotoxicity.[1][4][5] 24HC has been identified as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), a key subtype of glutamate receptors.[2][5][12] By potentiating NMDAR function, elevated levels of 24HC can exacerbate the Ca2+ influx associated with excessive glutamate stimulation, leading to neuronal injury and death.[2][5] Consequently, inhibiting CH24H to reduce 24HC production presents a novel therapeutic strategy for mitigating excitotoxicity-mediated neuronal damage.[5][13][14]

Mechanism of Action of CH24H Inhibitors

CH24H inhibitors act by directly binding to the CH24H enzyme, preventing the conversion of cholesterol to 24HC.[15] This leads to a dose-dependent reduction in brain and circulating levels of 24HC.[14][16][17] The therapeutic rationale is that by lowering 24HC levels, the potentiation of NMDARs is diminished, thereby reducing the downstream neurotoxic effects of excessive glutamate release.[5][14] Soticlestat (formerly TAK-935) is a first-in-class, potent, and selective inhibitor of CH24H that has been investigated in preclinical models of epilepsy and other hyperexcitability disorders.[13][15][16][17]

Signaling Pathways and Experimental Workflows

The signaling cascade linking CH24H to neuronal excitotoxicity and the workflow for investigating its inhibition can be visualized as follows:

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on CH24H inhibitors.

Table 1: In Vitro Efficacy of CH24H Inhibitors

| Compound | Assay | Target | IC50 (nM) | Reference |

| Soticlestat (TAK-935) | Enzyme Inhibition | CH24H | 7.4 | [15] |

| Unnamed Takeda Inhibitor | Enzyme Inhibition | CH24H | 8.5 | [13] |

Table 2: In Vivo Effects of Soticlestat on Brain 24HC Levels and Seizure Activity

| Animal Model | Soticlestat Dose (mg/kg) | Brain 24HC Reduction (%) | Seizure Score Reduction | Reference |

| PTZ-kindled mice | 10 | 92 | Significant reduction in cumulative seizure scores | [17] |

| APP/PS1-Tg mice | ~3 (estimated) | ~50 | Substantially reduced premature deaths | [14] |

Experimental Protocols

In Vitro CH24H Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting CH24H enzymatic activity.

Methodology:

-

Enzyme Source: Recombinant human CH24H expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: Cholesterol.

-

Reaction Conditions: Incubate the enzyme with the test compound at various concentrations in the presence of NADPH and cytochrome P450 reductase.

-

Detection of 24HC: The reaction is stopped, and the product, 24HC, is extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

Objective: To model excitotoxic conditions in vitro and assess the neuroprotective effects of CH24H inhibitors.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.

-

OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1.5 hours).[5]

-

Treatment: The CH24H inhibitor is added to the culture medium before, during, or after the OGD insult.

-

Assessment of Cytotoxicity:

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death.[5]

-

MTT Assay: Cell viability is assessed by the metabolic conversion of MTT to formazan.

-

-

Data Analysis: Compare the levels of cell death/viability in treated versus untreated cultures.

In Vivo Kainic Acid-Induced Seizure Model

Objective: To evaluate the in vivo efficacy of a CH24H inhibitor in a model of acute excitotoxicity and seizures.

Methodology:

-

Animal Model: Rodents (e.g., C57BL/6J mice) are administered kainic acid to induce seizures.[1]

-

Drug Administration: The CH24H inhibitor is administered orally or via another appropriate route at various doses prior to kainic acid injection.

-

Behavioral Scoring: Seizure severity is observed and scored using a standardized scale (e.g., the Racine scale).

-

Brain Tissue Analysis: At the end of the experiment, brain tissue is collected to measure 24HC levels by LC-MS to confirm target engagement.

-

Data Analysis: Compare seizure scores and brain 24HC levels between vehicle- and drug-treated groups.

Conclusion

The inhibition of Cholesterol 24-hydroxylase represents a promising and novel approach for the treatment of neurological disorders characterized by neuronal excitotoxicity. By reducing the levels of the NMDAR potentiator 24S-hydroxycholesterol, CH24H inhibitors can dampen excessive glutamatergic signaling and protect neurons from excitotoxic damage. The data on soticlestat and other emerging inhibitors provide a strong rationale for continued research and development in this area. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting this critical enzyme in brain cholesterol metabolism.

References

- 1. Excitotoxicity increases the release of 24S-hydroxycholesterol via CYP46A1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excitotoxicity increases the release of 24S-hydroxycholesterol via CYP46A1 activation | Publicación [silice.csic.es]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol loss during glutamate-mediated excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Cholesterol 24-hydroxylase-IN-1: A Technical Guide for Probing CYP46A1 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesterol 24-hydroxylase-IN-1, a potent and selective inhibitor of the enzyme Cytochrome P450 46A1 (CYP46A1). This document details its mechanism of action, quantitative properties, and its application as a chemical probe to investigate the physiological and pathological roles of CYP46A1. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate its use in research and drug discovery.

Introduction to CYP46A1 and Brain Cholesterol Homeostasis

The brain, an organ rich in cholesterol, is isolated from peripheral cholesterol circulation by the blood-brain barrier. Consequently, it relies on a delicate balance between in situ cholesterol synthesis and elimination to maintain homeostasis.[1] The primary pathway for cholesterol removal from the central nervous system is initiated by the neuron-specific enzyme Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1).[2][3]

CYP46A1 catalyzes the hydroxylation of cholesterol at the 24-position to form 24S-hydroxycholesterol (24HC).[2] This more polar metabolite can readily cross the blood-brain barrier to enter systemic circulation, where it is transported to the liver for further metabolism and excretion.[2][4] This enzymatic conversion is the rate-limiting step in brain cholesterol turnover.[3]

The product of this reaction, 24HC, is not merely a catabolite but also an active signaling molecule. It is a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and an agonist for Liver X Receptors (LXRs), nuclear receptors that regulate the transcription of genes involved in cholesterol transport and metabolism.[5][6][7] Given its central role, dysregulation of CYP46A1 activity has been implicated in various neurodegenerative disorders, including Alzheimer's and Huntington's diseases, making it a significant therapeutic target.[8][9]

Cholesterol 24-hydroxylase-IN-1: A Potent and Selective Chemical Probe

Cholesterol 24-hydroxylase-IN-1 (also referred to as compound 17 in seminal literature) is a highly potent, selective, and orally bioavailable inhibitor of CYP46A1.[10] Its ability to cross the blood-brain barrier makes it an invaluable tool for studying the in vivo consequences of CYP46A1 inhibition.[10]

Mechanism of Action

As a member of the cytochrome P450 family, CYP46A1 contains a heme-iron center that is crucial for its catalytic activity. Cholesterol 24-hydroxylase-IN-1 acts as a direct inhibitor, likely by coordinating with the heme iron and occupying the active site, thereby preventing the binding and subsequent hydroxylation of cholesterol.

Quantitative Data

The following tables summarize the key quantitative parameters of Cholesterol 24-hydroxylase-IN-1, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Cholesterol 24-hydroxylase-IN-1

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ for CYP46A1 | 8.5 nM | Human | Recombinant enzyme assay | [10] |

| Selectivity vs. other CYPs | ||||

| % Inhibition at 10 µM - CYP3A4 | 21% | Human | Microsomal assay | [11] |

| % Inhibition at 10 µM - CYP2C8 | 2% | Human | Microsomal assay | [11] |

| % Inhibition at 10 µM - CYP2C9 | 19% | Human | Microsomal assay | [11] |

| % Inhibition at 10 µM - CYP2D6 | 3% | Human | Microsomal assay | [11] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of Cholesterol 24-hydroxylase-IN-1 in Mice

| Parameter | Dose | Time | Value | Reference |

| Plasma Concentration (Cplasma) | 30 mg/kg (p.o.) | 1 hour | 0.179 µM | [11] |

| Brain Concentration (Cbrain) | 30 mg/kg (p.o.) | 1 hour | 0.102 µM | [11] |

| Brain 24HC Reduction | 30 mg/kg (p.o.) | - | 26% | [11] |

Signaling Pathways and Experimental Workflows

Visualizing CYP46A1-Mediated Signaling

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by CYP46A1 activity.

Typical Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of Cholesterol 24-hydroxylase-IN-1.

References

- 1. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liver X Receptor Regulation of Glial Cell Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]

A Technical Guide to Cholesterol 24-Hydroxylase-IN-1 (Soticlestat) in Preclinical Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on Cholesterol 24-hydroxylase-IN-1, also known as soticlestat (TAK-935/OV935), a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H or CYP46A1). Soticlestat is under investigation as a novel anti-seizure medication (ASM) with a distinct mechanism of action compared to conventional therapies.[1] This document summarizes key quantitative findings, details experimental methodologies from pivotal preclinical studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

Cholesterol 24-hydroxylase is the primary enzyme responsible for cholesterol catabolism in the brain, converting cholesterol to 24S-hydroxycholesterol (24HC).[2][3] 24HC has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in neuronal excitability.[2][3][4][5] By inhibiting CH24H, soticlestat reduces the levels of 24HC in the brain.[4][5][6] This reduction is hypothesized to normalize the seizure threshold and decrease neuronal hyperexcitability by attenuating glutamatergic signaling.[2][7]

Additional proposed mechanisms of action for soticlestat include the restoration of glutamate sequestration from the synaptic cleft by preserving the integrity of lipid rafts in astrocytes and the suppression of neuroinflammation.[6][7]

Quantitative Data from Preclinical Models

The following tables summarize the key quantitative data from preclinical studies of soticlestat in various epilepsy models.

Table 1: Pharmacodynamic Effects of Soticlestat on Brain 24HC Levels

| Preclinical Model | Dosing Regimen | Reduction in Brain 24HC | Reference |

| APP/PS1-Tg Mice | 0.1 mg/kg (repetitive) | 11% | [8] |

| APP/PS1-Tg Mice | 1 mg/kg (repetitive) | 25% | [8] |

| APP/PS1-Tg Mice | 10 mg/kg (repetitive) | 50% | [8] |

| PTZ Kindling Model | Not specified | ~50% (therapeutic effect observed) | [5] |

| PTZ Kindling Model | 10 mg/kg | 92% | [9] |

| PTZ Acute Seizure Model | Not specified | ~90% (no effect on acute convulsions) | [5] |

Table 2: Efficacy of Soticlestat in Preclinical Seizure Models

| Preclinical Model | Key Findings | Quantitative Results | Reference |

| PTZ Kindling | Delayed onset of seizure development | - | [4][5] |

| PTZ Kindling | Suppressed progression of seizure severity | 75% decrease in seizure severity at maximum CH24H inhibition | [9] |

| Audiogenic Seizures (Frings mice) | Protective effects increased with repetitive dosing | - | [1] |

| Scn1a+/- mice (Dravet Syndrome model) | Reduced seizure burden | - | [2][10] |

| Scn1a+/- mice (Dravet Syndrome model) | Protected against hyperthermia-induced seizures | - | [2][10] |

| Scn1a+/- mice (Dravet Syndrome model) | Completely prevented SUDEP | - | [2][10] |

| Acquired Epilepsy Mouse Model | Delayed onset of epilepsy and decreased seizure number | ~3-fold decrease in ensuing seizures | [2][11] |

| Acquired Epilepsy Mouse Model | Maintained therapeutic effect after washout | ~4-fold reduction in seizure number and 2-fold reduction in duration 6.5 weeks after washout | [2] |

| APP/PS1-Tg Mice | Normalized susceptibility to extracellular glutamate elevation | Maximum glutamate elevation was 1.6-fold from baseline in treated animals vs. 28.9-fold in controls | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of soticlestat and a typical experimental workflow for evaluating its efficacy in a preclinical kindling model.

Caption: Proposed mechanism of action of Soticlestat.

Caption: Experimental workflow for PTZ kindling studies.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the preclinical evaluation of soticlestat.

Pentylenetetrazol (PTZ) Kindling Model

-

Objective: To assess the effect of soticlestat on the development of seizures (kindling acquisition).[4][5]

-

Drug Administration: Soticlestat was administered once daily at a dose of 30 mg/kg p.o. for a 4-week experimental period.[5] In other studies, subcutaneous osmotic pumps were used for continuous administration at doses ranging from 0.03 to 10 mg/kg.[5]

-

Kindling Induction: PTZ (42.5 mg/kg, i.p.) was administered to mice twice a week.[4][5] On testing days, PTZ was injected 1 hour after soticlestat treatment.[5]

-

Seizure Assessment: Seizure severity was observed and scored, often using a standardized scale like the Racine scale. The progression of seizure scores over the experimental period was the primary endpoint.

-

Pharmacodynamic Analysis: At the end of the study, brain tissue was collected to measure the levels of 24S-hydroxycholesterol to correlate with the observed anticonvulsive effects.[9]

Audiogenic Seizure Model

-

Objective: To evaluate the anticonvulsive properties of soticlestat in a genetic model of reflex seizures.[1]

-

Animals: Frings mice, which are genetically susceptible to sound-induced (audiogenic) seizures.[1]

-

Experimental Design: The protective effects of soticlestat against audiogenic seizures were assessed, particularly with repetitive dosing to determine if efficacy increases over time.[1]

-

Seizure Induction: Seizures were induced by a specific auditory stimulus.

-

Outcome Measures: The primary outcomes were the incidence and severity of the different phases of the seizure (wild running, clonic and tonic convulsions).

Scn1a+/- Mouse Model of Dravet Syndrome

-

Objective: To determine the therapeutic potential of soticlestat in a genetic model of a severe developmental and epileptic encephalopathy.[10]

-

Animals: Heterozygous Scn1a+/- mice, which recapitulate key phenotypes of Dravet syndrome, including spontaneous and temperature-sensitive seizures, and sudden unexplained death in epilepsy (SUDEP).[10]

-

Drug Administration: Soticlestat was administered to the Scn1a+/- mice.[10]

-

Phenotypic Assessment:

-

Seizure Burden: Spontaneous seizures were monitored, often using video-electroencephalography (EEG) to confirm electroclinical seizures.[10]

-

Hyperthermia-Induced Seizures: Seizure susceptibility to elevated body temperature was assessed.[10]

-

SUDEP: The rate of premature death was monitored throughout the study.[10]

-

-

Outcome Measures: Reduction in seizure frequency and burden, protection against hyperthermia-induced seizures, and prevention of SUDEP.[10]

Conclusion

The preclinical data for Cholesterol 24-hydroxylase-IN-1 (soticlestat) demonstrates a novel mechanism of action with potential for both anti-ictogenic and disease-modifying effects in epilepsy.[11] Its efficacy in a range of preclinical models, including those of genetic and acquired epilepsy, suggests a broad therapeutic potential.[1][2] The correlation between the reduction in brain 24HC levels and anticonvulsant effects provides a strong pharmacodynamic marker for its activity.[9] Further investigation into the multifaceted mechanisms of soticlestat, including its effects on glutamate homeostasis and neuroinflammation, will continue to elucidate its full therapeutic potential for the treatment of intractable epilepsy disorders.[1][7]

References

- 1. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of cholesterol in modulating brain hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Inhibition-of-cholesterol-24-hydroxylase-is-a-novel-pharmacological-strategy-for-epilepsy-treatment [aesnet.org]

- 6. neurology.org [neurology.org]

- 7. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s201.q4cdn.com [s201.q4cdn.com]

- 9. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Measuring the IC50 Value of a Cholesterol 24-Hydroxylase (CYP46A1) Inhibitor